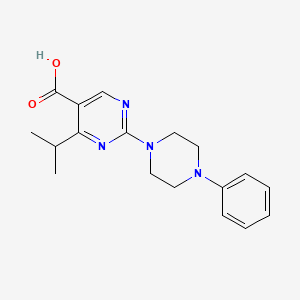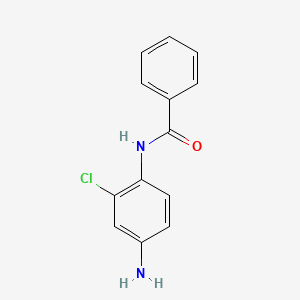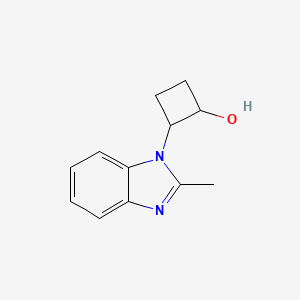
2-(2-methyl-1H-1,3-benzodiazol-1-yl)cyclobutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(2-methyl-1H-1,3-benzodiazol-1-yl)cyclobutan-1-ol” is a complex organic molecule. It contains a benzodiazole ring, which is a type of heterocyclic aromatic organic compound. This is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The benzodiazole ring is attached to a cyclobutanol, a type of cycloalkanol, which is a subcategory of the alcohols .
Molecular Structure Analysis
The benzodiazole ring in the compound is a planar, aromatic ring system. This means it’s stable and can participate in pi stacking interactions. The cyclobutanol portion of the molecule would add some three-dimensionality to the molecule and could participate in hydrogen bonding due to the presence of the hydroxyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The benzodiazole portion of the molecule is likely to be planar and relatively nonpolar, while the cyclobutanol portion is likely to be polar due to the presence of the hydroxyl group. This could make the compound overall moderately polar .科学的研究の応用
Novel Synthesis and Characterization
Synthesis of Schiff Base Ligands and Metal Complexes : Research on Schiff base ligands containing cyclobutane and thiazole rings demonstrates their synthesis and characterization, alongside their metal complexes with Co(II), Cu(II), Ni(II), and Zn(II). These complexes were examined for their antimicrobial activities against various microorganisms, highlighting potential applications in developing new antimicrobial agents (Cukurovalı et al., 2002).
Transformation to Highly Strained Cyclobutabenzo[b]benzofurans : A novel transformation of 1-exo-substituted tetrahydro-3H-benzo[b]cyclobuta[d]pyran-3-ones into highly strained cyclobutabenzo[b]benzofurans was reported. This study underscores the chemical versatility and potential utility of cyclobutane-containing compounds in organic synthesis (Yadav et al., 2008).
Antimicrobial Activity
- Antimicrobial Activities of Schiff Bases and Their Metal Complexes : Another study focused on Schiff base ligands derived from 2,4-disubstituted thiazoles and cyclobutane rings, exploring their synthesis, characterization, and antimicrobial activities. The metal complexes of these ligands showed activity against a range of microorganisms, suggesting potential applications in the fight against infectious diseases (Yilmaz & Cukurovalı, 2003).
Chemical Reactivity and Structural Analysis
- Cycloaddition Reactions and Chemical Structures : Studies on cycloaddition reactions involving cyclobutane compounds reveal insights into their chemical reactivity and the formation of novel structures. These findings contribute to a deeper understanding of cyclobutane's role in synthetic chemistry and could inform the development of new compounds with specific properties (Gebert et al., 2003).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-(2-methylbenzimidazol-1-yl)cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-8-13-9-4-2-3-5-10(9)14(8)11-6-7-12(11)15/h2-5,11-12,15H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCQQVKPUUFWOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CCC3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methyl-1H-1,3-benzodiazol-1-yl)cyclobutan-1-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

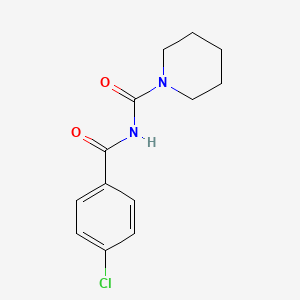
![N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide](/img/structure/B2822413.png)





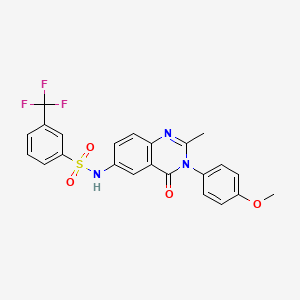

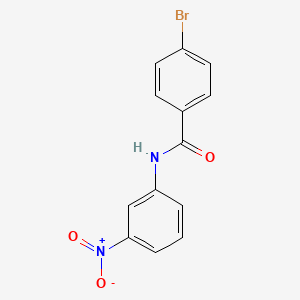
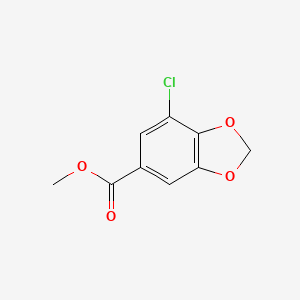
![4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]thiomorpholine](/img/structure/B2822432.png)
